molecular formula C7H13F3OSi B14182608 Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane CAS No. 855312-76-4

Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane

Cat. No.: B14182608
CAS No.: 855312-76-4
M. Wt: 198.26 g/mol
InChI Key: ZJBLQUONMNHFGM-UHFFFAOYSA-N
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Description

Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane is a chemical compound with the molecular formula C7H13F3OSi . This compound is characterized by the presence of a trifluorobut-3-en-1-yl group attached to a trimethylsilyl group through an oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of 3,4,4-trifluorobut-3-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .

Mechanism of Action

The mechanism of action of Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluorobut-3-en-1-yl group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize reactive intermediates. These properties make the compound valuable in synthetic chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane is unique due to the presence of the trifluorobut-3-en-1-yl group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

CAS No.

855312-76-4

Molecular Formula

C7H13F3OSi

Molecular Weight

198.26 g/mol

IUPAC Name

trimethyl(3,4,4-trifluorobut-3-enoxy)silane

InChI

InChI=1S/C7H13F3OSi/c1-12(2,3)11-5-4-6(8)7(9)10/h4-5H2,1-3H3

InChI Key

ZJBLQUONMNHFGM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCC(=C(F)F)F

Origin of Product

United States

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